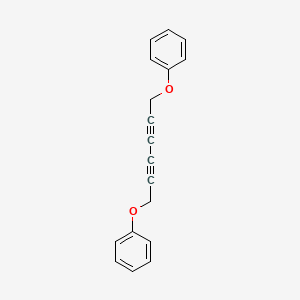

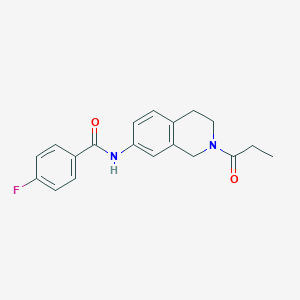

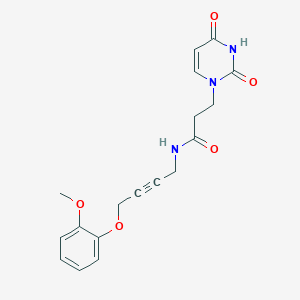

![molecular formula C11H5ClF3N5O2 B2527261 1-[3-氯-5-(三氟甲基)-2-吡啶基]-1H-吡唑并[3,4-d]嘧啶-4,6(5H,7H)-二酮 CAS No. 339018-06-3](/img/structure/B2527261.png)

1-[3-氯-5-(三氟甲基)-2-吡啶基]-1H-吡唑并[3,4-d]嘧啶-4,6(5H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a pyrazolo[3,4-d]pyrimidine derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with pyrazolo[1,5-a]pyrimidine and pyrazolo[4,3-c]pyridine cores have been synthesized and studied for their potential applications, including their use in medicinal chemistry due to their antitumor activities .

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives involves the condensation of trifluoro-1-(p-tolyl)butane-1,3-dione with phenyl-substituted pyrazol-5-amine, which in turn is prepared from dichlorophenylacetonitrile and ethyl benzoate through Claisen condensation followed by cyclization with hydrazine hydrate . Similarly, the synthesis of pyrazolo[4,3-c]pyridine derivatives is achieved by reacting 3-aminopyrazolo[4,3-c]pyridine-4,6-dione with various aldehydes, aryldiazonium chlorides, chalcones, and enaminones . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated using crystallography, which provides detailed information about the arrangement of atoms within the molecule. The crystal structure determination helps in understanding the conformation and potential interaction sites of the molecule, which is crucial for its biological activity . Although the exact molecular structure of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is not provided, similar analytical techniques could be employed to determine its structure.

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[4,3-c]pyridine derivatives includes their ability to undergo regioselective reactions with various reagents to form novel compounds, such as naphthyridines and pyrimidines . These reactions are guided by the functional groups present on the pyrazolo[4,3-c]pyridine core and the conditions under which the reactions are carried out. The chemical reactions of the compound would likely follow similar pathways, given the related core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the core structure. These properties are important for the compound's application in drug development, as they affect its bioavailability and pharmacokinetics . The trifluoromethyl group, in particular, is known to enhance the lipophilicity of a compound, which can improve its ability to cross biological membranes . The specific properties of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione would need to be determined experimentally.

科学研究应用

医药化学中的杂化催化剂

杂化催化剂在合成各种药理活性支架中发挥着至关重要的作用,包括吡喃并[2,3-d]嘧啶,吡喃并[2,3-d]嘧啶由于其生物利用度和广泛的合成应用,是医药和制药行业的关键前体。特别是 5H-吡喃并[2,3-d]嘧啶支架的合成受益于使用多种催化剂,如有机催化剂、金属催化剂和绿色溶剂等。这些催化剂通过实现一锅多组分反应方法促进了先导分子的开发,突出了 1-[3-氯-5-(三氟甲基)-2-吡啶基]-1H-吡唑并[3,4-d]嘧啶-4,6(5H,7H)-二酮在创造复杂药物化合物中的重要性 (Parmar, Vala, & Patel, 2023)。

在药物发现中的作用

吡唑并[1,5-a]嘧啶支架与所讨论的化学结构密切相关,被认为是药物发现中的特权杂环。其作为开发类药物候选物的构建模块的应用显示出广泛的药理特性,包括抗癌、中枢神经系统药物、抗炎药和 CRF1 拮抗剂。构效关系 (SAR) 研究非常重视这种支架,鼓励进一步探索开发具有增强疗效和靶向作用的潜在候选药物 (Cherukupalli 等,2017)。

光学传感器和药用应用

嘧啶衍生物,包括吡唑并[3,4-d]嘧啶,由于它们形成配位键和氢键的能力而被探索作为精细传感材料的潜力。除了在传感技术中的应用外,这些化合物还因其生物学和药用应用而备受关注,突出了它们在各个科学研究领域的通用性和潜力 (Jindal & Kaur, 2021)。

作用机制

While the exact mechanism of action for this specific compound is not mentioned in the sources, it’s worth noting that similar compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

未来方向

属性

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3N5O2/c12-6-1-4(11(13,14)15)2-16-8(6)20-7-5(3-17-20)9(21)19-10(22)18-7/h1-3H,(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLYJTGNZHOVAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N2C3=C(C=N2)C(=O)NC(=O)N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

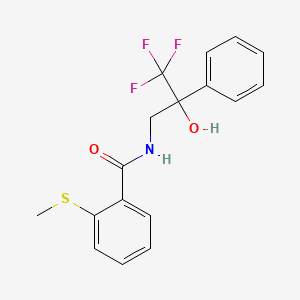

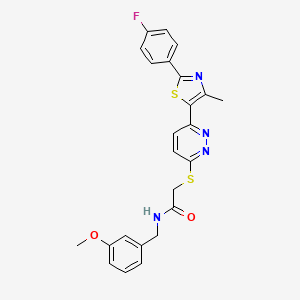

![4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2527178.png)

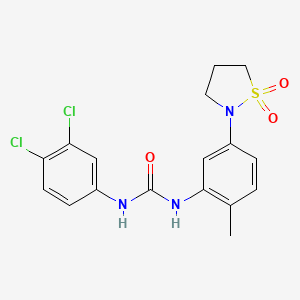

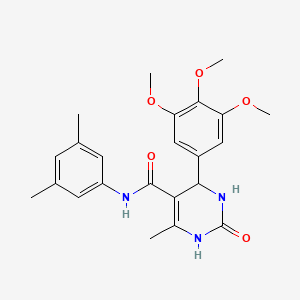

![(E)-3-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2527185.png)

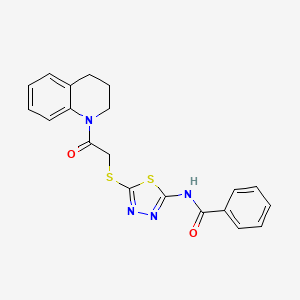

![1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone N-[1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)ethylidene]hydrazone](/img/structure/B2527186.png)

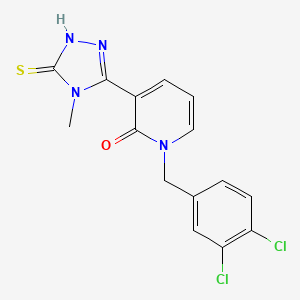

![2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2527190.png)

![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)